molecular formula C15H16N2OS B11124742 N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B11124742
M. Wt: 272.4 g/mol
InChI Key: VLLMJSUJYDCLSQ-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the thiazole ring, which is further connected to a cyclopentanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s thiazole ring can interact with biological macromolecules, affecting their function and activity. Additionally, the phenyl group can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of a phenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for various applications in research and industry .

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C15H16N2OS/c18-14(12-8-4-5-9-12)17-15-16-13(10-19-15)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2,(H,16,17,18)

InChI Key

VLLMJSUJYDCLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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